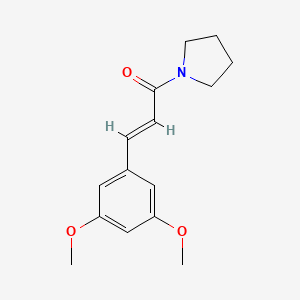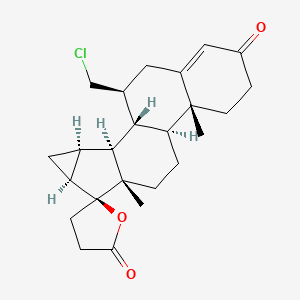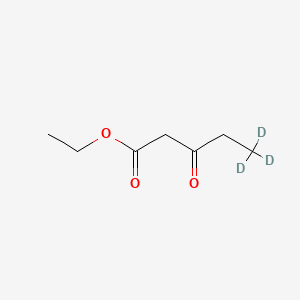
Deacetyl Ketoconazole-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deacetyl Ketoconazole-d8 is a deuterated form of Deacetyl Ketoconazole, which is a metabolite of Ketoconazole. Ketoconazole is an imidazole-containing antifungal drug that was approved by the United States Food and Drug Administration in 1981 as the first orally available azole antifungal agent . This compound is used extensively in research applications that require a stable isotopic label, particularly in mass spectrometry as an internal standard .
科学的研究の応用
Deacetyl Ketoconazole-d8 has several scientific research applications, including:
生化学分析
Biochemical Properties
Deacetyl Ketoconazole-d8 plays a significant role in biochemical reactions, particularly in the study of drug metabolism and enzyme interactions. It interacts with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes involves the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to antifungal effects.
Cellular Effects
This compound affects various types of cells and cellular processes. In fungal cells, it inhibits the synthesis of ergosterol, a vital component of the cell membrane, leading to cell death. In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce the NRF2-mediated stress response and the CXCL8 (IL-8) pathway under co-culture conditions . These effects highlight its potential impact on cellular function and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the heme iron of cytochrome P450 enzymes, inhibiting their activity. This inhibition prevents the conversion of lanosterol to ergosterol in fungi, disrupting cell membrane synthesis . Additionally, the compound’s deuterium labeling allows for detailed studies of its binding interactions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the main metabolite, N-deacetyl ketoconazole, can be found in cell pellets but not in supernatants, indicating its accumulation within cells . This accumulation can lead to prolonged effects on cellular processes and potential toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits fungal growth without significant toxicity. At higher doses, it can cause hepatotoxicity and other adverse effects . These threshold effects highlight the importance of dosage optimization in therapeutic applications and research studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes extensive metabolism, resulting in various metabolites, including N-deacetyl ketoconazole . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to accumulate in cell membranes, where it exerts its antifungal effects . The compound’s distribution is also influenced by its binding to plasma proteins, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane and cytoplasm. Its targeting signals and post-translational modifications direct it to specific compartments, where it interacts with enzymes and other biomolecules . This localization is essential for its activity and function in inhibiting fungal growth and affecting cellular processes.
準備方法
The preparation of Deacetyl Ketoconazole-d8 involves the deacetylation of Ketoconazole-d8. The synthetic route typically includes the following steps:
Deuteration: Ketoconazole is deuterated to form Ketoconazole-d8.
Deacetylation: The deuterated Ketoconazole undergoes deacetylation to form this compound.
The reaction conditions for these steps involve the use of deuterated reagents and specific catalysts to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale deuteration and deacetylation processes, utilizing advanced techniques such as liquid chromatography and mass spectrometry to ensure the purity and stability of the final product .
化学反応の分析
Deacetyl Ketoconazole-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized metabolites .
作用機序
The mechanism of action of Deacetyl Ketoconazole-d8 is similar to that of Ketoconazole. It interacts with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability and inhibition of fungal growth . The presence of deuterium atoms in this compound allows for more precise studies of these interactions using mass spectrometry .
類似化合物との比較
Deacetyl Ketoconazole-d8 is compared with other similar compounds, such as:
Ketoconazole: The parent compound, which is widely used as an antifungal agent.
Ketoconazole-d8: The deuterated form of Ketoconazole, used as an internal standard in research.
N-deacetyl Ketoconazole: Another metabolite of Ketoconazole, which has been studied for its metabolic characteristics and potential effects on drug metabolism.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in mass spectrometry for accurate quantification and analysis of Ketoconazole and its metabolites .
特性
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1/i8D2,9D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXSEJZCPKWAX-LQQCIFTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)

